2'-Acetyl[1,1'-biphenyl]-3-carbonitrile
CAS No.:
Cat. No.: VC17208836
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile -](/images/structure/VC17208836.png)
Specification
Molecular Formula | C15H11NO |
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Molecular Weight | 221.25 g/mol |
IUPAC Name | 3-(2-acetylphenyl)benzonitrile |
Standard InChI | InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3 |
Standard InChI Key | YDGYDOTTWFPNPQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N |
Introduction
Structural and Molecular Characteristics
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogous biphenyl nitriles exhibit characteristic peaks in NMR and IR spectroscopy:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with the acetyl methyl group appearing as a singlet near δ 2.6 ppm .
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¹³C NMR: The nitrile carbon typically appears at δ 115–120 ppm, while the carbonyl carbon of the acetyl group resonates near δ 200 ppm .
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IR: Strong absorption bands at ~2,250 cm⁻¹ (C≡N stretch) and ~1,680 cm⁻¹ (C=O stretch) .
Synthesis and Reaction Pathways
Friedel-Crafts Acetylation
The acetyl group can be introduced via Friedel-Crafts acylation, a method validated for biphenyl systems . A proposed synthesis route involves:
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Substrate: [1,1'-Biphenyl]-3-carbonitrile.
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Reagents: Acetyl chloride (AcCl) and Lewis acid catalyst (e.g., AlCl₃).
Mechanism:
The reaction proceeds via electrophilic substitution, with AlCl₃ activating the acetyl chloride to form an acylium ion .
Alternative Pathways
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Suzuki-Miyaura Coupling: Aryl boronic acids and nitrile-bearing halides could assemble the biphenyl framework .
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Electrochemical Methods: Recent advances in C–N bond formation via electrochemical desulfurization (e.g., using benzotriazole) may enable functionalization of pre-acetylated intermediates .
Physicochemical Properties
Thermal Stability
Based on analogous nitriles (e.g., 4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile), the compound is expected to decompose above 250°C . Phase change enthalpies (ΔH) for similar biphenyls range from 25–35 kJ/mol, suggesting moderate thermal stability .
Solubility and Partitioning
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).
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logP (Predicted): ~3.2, indicating moderate hydrophobicity due to the nitrile and acetyl groups .
Applications in Research and Industry
Pharmaceutical Intermediates
Biphenyl nitriles are key precursors in antiviral and antibiotic agents . The acetyl group may enhance binding to biological targets (e.g., kinase enzymes) by participating in hydrogen bonding .
Materials Science
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Fluorescent Probes: Nitrile- and acetyl-substituted aromatics exhibit tunable emission properties. For example, 4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is used in staining applications .
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Polymer Additives: The nitrile group can act as a stabilizer in high-temperature polymers.
Future Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve acylation yields.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Computational Modeling: Use ESP charge analysis to predict reactivity at the 2'- and 3-positions for further functionalization .
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